An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a partially protected derivative of methyl α-D-mannopyranoside, a naturally occurring monosaccharide. The introduction of the benzylidene acetal at the 4- and 6-positions renders the hydroxyl groups at these positions inert to many reaction conditions, making this compound a crucial chiral building block and intermediate in the synthesis of complex carbohydrates, natural products, and pharmacologically active molecules.[1][2] Its rigid conformational structure, conferred by the fused ring system, allows for stereoselective reactions at the remaining free hydroxyl groups at the 2- and 3-positions. This guide provides a comprehensive overview of the physicochemical properties of Methyl 4,6-O-benzylidene-α-D-mannopyranoside, detailed synthetic protocols, and its applications in chemical synthesis and drug development.
Chemical Structure and Properties
The structure of Methyl 4,6-O-benzylidene-α-D-mannopyranoside features a pyranose ring in a chair conformation, fused to a 1,3-dioxane ring formed by the benzylidene group. This structural feature is key to its utility in stereocontrolled synthesis.
Diagram of the chemical structure of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.
Caption: Chemical structure of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.
| Property | Value | Source |
| CAS Number | 4148-58-7 | [3] |
| Molecular Formula | C₁₄H₁₈O₆ | [3] |
| Molecular Weight | 282.29 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 144-145 °C | [4] |
| Solubility | Soluble in DMSO, EtOAc, MeOH | [4] |
| Purity | ≥98% | [3] |
Synthesis and Purification
The synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is typically achieved through the acid-catalyzed reaction of methyl α-D-mannopyranoside with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal. The cis-diol at the 2- and 3-positions of the mannopyranoside can lead to the formation of the undesired 2,3-O-benzylidene acetal as a byproduct.[5] However, careful control of reaction conditions can favor the formation of the thermodynamically more stable 4,6-O-benzylidene product.
Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside
This protocol is adapted from established procedures for the synthesis of related benzylidene acetals of sugars.[6]
Diagram of the synthetic workflow.
Caption: General workflow for the synthesis of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.
Materials:
-
Methyl α-D-mannopyranoside
-
Benzaldehyde dimethyl acetal
-
p-Toluenesulfonic acid (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Hexane
-
Deionized water
-
Ice
Procedure:
-
To a stirred solution of methyl α-D-mannopyranoside in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture under reduced pressure to remove the methanol byproduct as it forms, driving the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a vigorously stirred beaker of ice-water.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold water and then with hexane to remove any unreacted benzaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of chloroform and ether, to yield pure Methyl 4,6-O-benzylidene-α-D-mannopyranoside as a white crystalline solid.[6]
-
Dry the purified product under vacuum.
Spectroscopic Characterization
The identity and purity of Methyl 4,6-O-benzylidene-α-D-mannopyranoside are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the anomeric proton, the methoxy group, the benzylidene acetal proton, and the protons of the pyranose ring and the phenyl group. The coupling constants between the pyranose ring protons are indicative of their relative stereochemistry.
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule, including the anomeric carbon, the methoxy carbon, the acetal carbon, and the carbons of the pyranose ring and the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 4,6-O-benzylidene-α-D-mannopyranoside is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the free hydroxyl groups at C-2 and C-3.
-
C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-O stretch: Strong bands in the fingerprint region (1000-1300 cm⁻¹) associated with the various C-O bonds in the molecule.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺).
Applications in Synthesis and Drug Development
Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a valuable starting material for the synthesis of a wide range of biologically active molecules. The free hydroxyl groups at the 2- and 3-positions can be selectively functionalized to introduce various substituents, leading to the creation of diverse libraries of carbohydrate-based compounds for drug discovery.
Diagram of the synthetic utility.
Caption: Synthetic applications of Methyl 4,6-O-Benzylidene-α-D-mannopyranoside.
Synthesis of Bioactive Compounds
Derivatives of Methyl 4,6-O-benzylidene-α-D-mannopyranoside have been investigated for their potential as antibacterial agents.[3] The strategic modification of the free hydroxyl groups can lead to compounds with enhanced biological activity and specificity. For instance, the synthesis of various acylated derivatives of the analogous glucopyranoside has been shown to yield compounds with promising antimicrobial and antifungal activities.
Intermediate in Complex Molecule Synthesis
The rigid, well-defined structure of Methyl 4,6-O-benzylidene-α-D-mannopyranoside makes it an excellent scaffold for the stereoselective synthesis of more complex molecules. It has been employed as a key intermediate in the synthesis of carbohydrate-based crown ethers, which have applications in asymmetric catalysis.[11] Furthermore, its use as a glycosyl donor in glycosylation reactions is crucial for the construction of oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes.[12]
Conclusion
Methyl 4,6-O-benzylidene-α-D-mannopyranoside is a cornerstone in the field of carbohydrate chemistry. Its well-defined physicochemical properties and the ability to undergo regioselective reactions make it an indispensable tool for chemists engaged in the synthesis of complex carbohydrates and in the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists in the field.
References
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